molecular formula C16H15Cl2NO3 B5831052 N-(2,3-dichlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide

N-(2,3-dichlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B5831052
M. Wt: 340.2 g/mol
InChI Key: JNDCGFOILVOJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, commonly known as Diclazepam, is a chemical compound that belongs to the benzodiazepine class of drugs. It was first synthesized in the 1960s and has since been used for scientific research purposes.

Mechanism of Action

Diclazepam acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This results in a calming effect on the brain and body, leading to anxiolytic and sedative effects. Diclazepam has a longer half-life than other benzodiazepines, which makes it a useful tool for scientific research.
Biochemical and Physiological Effects:
Diclazepam has been shown to have anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. It has also been shown to have amnesic properties, which makes it useful in the treatment of anxiety and insomnia. However, Diclazepam can also cause drowsiness, impaired coordination, and impaired memory, which can be a disadvantage in some research studies.

Advantages and Limitations for Lab Experiments

The advantages of using Diclazepam in lab experiments include its high potency, long half-life, and well-established synthesis method. However, the limitations of using Diclazepam include its potential for abuse and dependence, as well as its side effects on cognitive function and motor skills.

Future Directions

For research on Diclazepam include the study of its effects on different types of anxiety disorders and the development of new benzodiazepine drugs based on its structure.

Synthesis Methods

The synthesis method of Diclazepam involves the reaction of 2-amino-5-chlorobenzophenone with 3,4-dimethoxybenzyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride to yield Diclazepam. This synthesis method has been extensively studied and optimized over the years, resulting in a high yield and purity of Diclazepam.

Scientific Research Applications

Diclazepam has been widely used in scientific research for its anxiolytic and sedative properties. It is commonly used as a reference standard in analytical chemistry and forensic toxicology. Diclazepam is also used in the development of new benzodiazepine drugs and in the study of their pharmacological properties.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-21-13-7-6-10(8-14(13)22-2)9-15(20)19-12-5-3-4-11(17)16(12)18/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDCGFOILVOJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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